Epimedonin G

Description

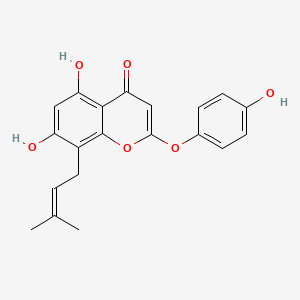

Structure

3D Structure

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenoxy)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(26-20(14)19)25-13-6-4-12(21)5-7-13/h3-7,9-10,21-23H,8H2,1-2H3 |

InChI Key |

PVBFIZAZNFIMLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)OC3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Epimedonin G

Botanical Sources and Phytogeographical Distribution

Epimedonin G is a naturally occurring compound isolated from the aerial parts of Epimedium brevicornum. nih.gov This plant is a species within the Epimedium genus (family Berberidaceae), which comprises a diverse group of perennial woodland herbs. uni-koeln.de

The phytogeographical distribution of Epimedium brevicornum is primarily concentrated in North and East-Central China. chemicalbook.com It is native to several Chinese provinces, including Gansu, Henan, Hubei, Qinghai, Shaanxi, Shanxi, and Sichuan. nih.govhmdb.ca The plant typically thrives in the temperate biome, favoring the cool, moist, and shady environments of woodlands, thickets, and forested slopes. chemicalbook.comnih.govhmdb.ca The genus Epimedium as a whole has two main endemic regions: the Mediterranean basin and, more significantly, Eastern Asia, which is considered the center of its diversity. nih.gov The specific environmental conditions of these regions contribute to the unique metabolic profile of the plants, leading to the production of specialized secondary metabolites like this compound.

Advanced Extraction Techniques for Bioactive Compounds

The isolation of this compound from its botanical source, Epimedium brevicornum, begins with an efficient extraction process to liberate it from the plant matrix. While the initial isolation of this compound utilized a conventional ethanol extraction, modern methodologies for obtaining flavonoids and other bioactive compounds from Epimedium species focus on enhancing efficiency and yield through advanced techniques. nih.gov These methods are designed to be faster and more environmentally friendly compared to traditional approaches. chemicalbook.com

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and facilitating the release of intracellular compounds. bldpharm.com This process enhances mass transfer, leading to higher extraction yields in shorter times and often at lower temperatures, which helps to preserve thermolabile compounds. bldpharm.com Studies on Epimedium brevicornum have optimized UAE parameters, such as ethanol concentration, extraction time, and the ratio of solvent to raw material, to maximize the yield of phenolic compounds. targetmol.com

Supercritical Fluid Extraction (SFE): SFE is a green extraction technique that utilizes a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. In this supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant material like a gas while dissolving compounds like a liquid. hmdb.ca The selectivity of SFE can be finely tuned by altering the pressure and temperature. For the extraction of less polar compounds like flavonoid aglycones, pure supercritical CO₂ is effective. However, for more polar compounds like flavonoid glycosides, a polar co-solvent or "modifier," such as ethanol, is typically added to the supercritical CO₂ to increase its solvating power. hmdb.ca Research on Epimedium species has demonstrated that SFE with an ethanol modifier is an efficient and rapid method for isolating total flavonoids.

| Extraction Technique | Principle | Advantages for Flavonoid Extraction |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls and enhance mass transfer. bldpharm.com | Reduced extraction time, lower energy consumption, increased efficiency, and suitability for heat-sensitive compounds. bldpharm.com |

| Supercritical Fluid Extraction (SFE) | Employs a fluid (e.g., CO₂) above its critical temperature and pressure to act as a solvent. hmdb.ca | Environmentally friendly (uses non-toxic CO₂), high selectivity, and solvent-free final product. hmdb.ca |

Chromatographic Separation Methodologies for Complex Mixtures

Following extraction, the crude extract of Epimedium brevicornum is a complex mixture containing numerous compounds. Isolating this compound to a high degree of purity requires sophisticated separation techniques, primarily through chromatography.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantification of flavonoids from plant extracts. Reversed-phase HPLC (RP-HPLC) is the most common mode used for flavonoid analysis. In this technique, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase, usually consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. This method provides high resolution and is well-suited for separating the structurally similar flavonoids found in Epimedium extracts. Preparative HPLC is then used to isolate specific compounds, like this compound, in sufficient quantities for structural elucidation and further research. targetmol.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to their low volatility and thermal instability, complex flavonoids and phenoxychromones like this compound are not typically analyzed directly by GC-MS. The technique is more suited for the analysis of smaller, more volatile or semi-volatile metabolites present in the plant extract, such as essential oils, fatty acids, and simple phenols.

To analyze non-volatile compounds like flavonoids using GC-MS, a chemical derivatization step is required to convert them into more volatile and thermally stable analogues. Metabolomic studies of Epimedium species have utilized GC-MS to identify a wide range of primary and secondary metabolites, providing a comprehensive chemical profile of the plant and complementing the information obtained from LC-MS analysis of larger molecules.

Spectroscopic Elucidation Techniques for Structural Determination

Once this compound is isolated in its pure form, its precise chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of novel organic compounds in solution. The structure of this compound was established through comprehensive 1D and 2D NMR spectroscopic analysis. nih.gov

1D NMR Spectroscopy : One-dimensional NMR experiments, primarily ¹H NMR and ¹³C NMR, provide fundamental information about the molecular structure.

¹H NMR spectra reveal the number of different types of protons in the molecule, their chemical environment (indicated by the chemical shift), their relative numbers (from signal integration), and the connectivity between neighboring protons (through spin-spin coupling patterns).

¹³C NMR spectra show the signals for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

2D NMR Spectroscopy : Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within the molecule, which is crucial for assembling the complete structure of a complex molecule like this compound. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : Shows direct correlations between protons and the carbon atoms they are attached to.

Through the careful analysis of data from these combined NMR experiments, researchers can piece together the complete chemical structure of this compound, including the core 2-phenoxychromone skeleton and the position of its prenyl substituent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's molecular formula.

Table 1: HRMS Data for this compound (No specific HRMS data for this compound is publicly available in the conducted searches. The following is a representative table format.)

| Parameter | Value |

|---|---|

| Ionization Mode | [Data Not Available] |

| Measured m/z | [Data Not Available] |

| Calculated m/z for Molecular Formula | [Data Not Available] |

| Molecular Formula | [Data Not Available] |

| Mass Error (ppm) | [Data Not Available] |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying the presence of chromophores, such as the flavonoid backbone of this compound. The resulting spectrum shows the wavelengths at which the molecule absorbs UV or visible light, which are characteristic of its structure.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Table 2: UV-Vis and IR Spectroscopic Data for this compound (No specific UV-Vis or IR data for this compound is publicly available in the conducted searches. The following is a representative table format.)

| Spectroscopic Technique | Characteristic Peaks/Wavelengths |

|---|---|

| UV-Vis (λmax, nm) | [Data Not Available] |

| IR (νmax, cm⁻¹) | [Data Not Available] |

Methodologies for Purity Assessment and Quantification

Ensuring the purity of an isolated natural product is crucial for its accurate characterization and any subsequent research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of compounds like this compound. A validated HPLC method can separate the target compound from any impurities, and the purity can be determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

For the quantification of this compound, a calibrated HPLC method, often coupled with a UV detector, is typically employed. A calibration curve is generated using certified reference standards of this compound at various known concentrations. The concentration of this compound in a sample can then be accurately determined by comparing its peak area to the calibration curve.

Biological Activity Investigations of Epimedonin G in Preclinical Models

In Vitro Cellular Investigations

Modulation of Cellular Proliferation and Viability

Specific studies detailing the effects of Epimedonin G on the modulation of cellular proliferation and viability are not extensively available. While one study that isolated this compound (also referred to as compound 1) noted that it was evaluated for its cytotoxicity, the detailed results, such as IC50 values against specific cancer cell lines, were not provided in the available abstracts. acs.orgscispace.com The same research highlighted the cytotoxic activity of a different compound, Epimedonin L, isolated from the same plant extract. researchgate.netnih.govacs.orgacs.org Another source briefly mentions that this compound exhibited weak cytotoxic activity against five human cancer cell lines, but further data is unavailable. scispace.com

Analysis of Cytoplasmic Vacuolation Phenotypes

There are no available scientific reports or studies analyzing the ability of this compound to induce cytoplasmic vacuolation phenotypes in cells.

Cell Cycle Perturbation Analysis

An analysis of the effects of this compound on the cell cycle has not been reported in the available literature. Studies on other compounds from the Epimedium genus, such as Epimedin C, have shown cell cycle blockage activity, but this has not been investigated for this compound. researchgate.net

Synergistic Biological Effects with Co-Administered Agents

No studies were identified that examined the potential synergistic biological effects of this compound when co-administered with other therapeutic agents.

Preclinical In Vivo Model Systems

A thorough search of scientific databases yielded no studies conducted on this compound within preclinical in vivo animal models. Its pharmacological properties, efficacy, and behavior in a whole-organism context remain uninvestigated.

Rationale and Selection of Relevant Animal Models (e.g., Murine Xenograft Models)

In the investigation of novel anticancer agents, researchers typically select animal models that can effectively replicate aspects of human disease. Murine xenograft models are a cornerstone of preclinical oncology research. nih.govnih.gov These models involve transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, allowing for the study of human tumor growth in a living organism. nih.govmdpi.com

The rationale for using such models includes:

Assessment of Anti-proliferative Effects: They provide a platform to observe a compound's direct effect on human tumor growth and proliferation in vivo. nih.govnih.gov

Biological System Complexity: Unlike in vitro studies, animal models offer a complex biological system with intricate physiological and metabolic processes that can influence a compound's activity. mdpi.com

Predictive Value: Patient-derived xenograft (PDX) models, in particular, are favored for their potential to maintain the genetic and histological characteristics of the original patient tumor, which may offer better predictive insights into clinical efficacy. nih.govmdpi.com

While no studies specify the use of these models for this compound, any future investigation into its potential anticancer properties would likely employ such established systems to evaluate its biological activity.

Evaluation of Efficacy in Disease-Specific Preclinical Models (e.g., Cancer Models)

The evaluation of a compound's efficacy in preclinical cancer models is a critical step before clinical consideration. This process involves administering the compound to tumor-bearing animal models and measuring specific outcomes to determine its antineoplastic activity. frontiersin.org Key metrics often include the inhibition of tumor growth, reduction in tumor volume or weight, and extension of survival time in the treated group compared to a control group. mdpi.complos.org

No published data from in vivo studies on this compound is available. Therefore, it is not possible to present research findings or construct a data table on its efficacy in any disease-specific preclinical models. Studies on other natural compounds often report quantitative outcomes, such as percentage of tumor growth inhibition. For example, in a study on a different compound, treatment in a mouse xenograft model resulted in a significant reduction in tumor volume compared to the control group. plos.org Similar data would be essential to characterize the potential of this compound.

Assessment of Translational Value and Model Limitations

The ultimate goal of preclinical research is to generate findings that can be translated into effective human therapies. mdpi.com The translational value of animal model studies depends on how accurately they can predict clinical outcomes. nih.gov

However, these models possess inherent limitations that can affect their predictive power:

Immunodeficient Host: Standard xenograft models use mice with compromised immune systems to prevent rejection of human cells. This prevents the study of interactions between the therapeutic agent and the immune system, a critical component in cancer treatment. nih.gov

Artificial Tumor Microenvironment: The tumor microenvironment in a mouse model, including stromal and vascular components, is of murine origin and differs from that in humans, which can alter tumor behavior and response to therapy. nih.gov

Species Differences: Fundamental biological differences in metabolism and physiology between mice and humans can lead to discrepancies in a compound's efficacy and behavior. mdpi.com

The failure to translate promising results from animal studies to human clinical trials is a well-documented challenge in drug development. mdpi.com Any future preclinical research on this compound would need to carefully consider these limitations when interpreting results and assessing the compound's potential for clinical application.

Molecular Mechanisms of Action of Epimedonin G

Identification and Validation of Biological Targets

No specific biological targets for Epimedonin G have been identified in the available literature.

Elucidation of Intracellular Signaling Pathways

No specific intracellular signaling pathways modulated by this compound have been elucidated.

Without dedicated scientific research on this particular compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further experimental research is required to elucidate the molecular mechanisms of action of this compound.

Proteomic Analysis of Protein Expression and Modification

Proteomic analysis involves the large-scale study of proteins, their expression levels, modifications, and interactions within a biological system. This approach can elucidate the molecular targets of a compound and the downstream effects on cellular processes by identifying changes in the proteome.

A comprehensive search of scientific databases reveals a lack of specific proteomic studies conducted to determine the effects of this compound. Research has not yet been published that details the changes in protein expression or post-translational modifications in response to this particular compound. Therefore, no data is available on the protein-level mechanisms of action for this compound.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling, including techniques like molecular docking and molecular dynamics simulation, is used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These methods can predict binding affinity, identify key interacting amino acid residues, and assess the stability of the ligand-receptor complex, offering a theoretical basis for the compound's molecular mechanism.

Specific computational modeling and molecular simulation studies for this compound are not present in the current body of published scientific research. Although molecular docking has been utilized to investigate other flavonoids isolated from the Epimedium genus, there are no available reports that detail the potential protein targets, binding energies, or interaction patterns for this compound.

Biosynthesis and Metabolic Pathways of Epimedonin G

Plant Biosynthesis Pathway Elucidation in Epimedium Species

The biosynthesis of flavonoids in Epimedium is understood to occur in three main phases: the initial phenylpropanoid pathway, a core flavonoid biosynthesis pathway, and subsequent enzymatic modifications that lead to the vast diversity of flavonoid structures observed in these plants. Although much of the research has centered on more abundant flavonoids like icariin (B1674258) and epimedins A, B, and C, the groundwork laid by these studies is crucial for hypothesizing the formation of Epimedonin G.

The general flavonoid biosynthetic pathway is well-established and involves a series of key enzymes and intermediate compounds. This pathway begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate then serves as a crucial building block for the flavonoid skeleton.

Table 1: Key Enzymes and Intermediates in the General Flavonoid Biosynthesis Pathway

| Enzyme | Abbreviation | Intermediate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol |

| Flavonol synthase | FLS | Dihydrokaempferol | Kaempferol |

The formation of the characteristic 2-phenoxychromone structure of this compound likely involves a divergence from the central flavonoid pathway, potentially involving specialized enzymes that catalyze the unique ring formations and substitutions. The prenyl group, a key feature of this compound, is added by prenyltransferase enzymes, which attach a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor to the flavonoid backbone.

Genetic engineering techniques offer powerful tools for elucidating and manipulating biosynthetic pathways. Heterologous expression, the introduction of genes from one organism into another, can be used to characterize the function of specific enzymes. For instance, genes suspected of being involved in this compound biosynthesis from an Epimedium species could be expressed in a model organism like yeast or E. coli. This allows researchers to study the activity of the encoded enzyme in a controlled system and determine its role in the pathway. While specific applications of this technique to the this compound pathway are not yet widely reported, it represents a promising avenue for future research to identify and confirm the functions of the enzymes responsible for its synthesis.

The integration of metabolomics (the study of all metabolites in a biological sample) and transcriptomics (the study of all gene transcripts) is a powerful approach for mapping biosynthetic pathways. By analyzing the metabolic profiles and gene expression patterns in different tissues or developmental stages of Epimedium plants, researchers can identify correlations between the accumulation of specific compounds, like this compound, and the expression of particular genes.

For example, a study analyzing different Epimedium species or varieties could reveal that high levels of this compound are associated with the high expression of a specific set of genes. These genes would then become strong candidates for encoding the enzymes involved in its biosynthesis. While comprehensive studies focusing specifically on this compound are limited, broader metabolomic and transcriptomic analyses of Epimedium species have been conducted, providing a rich dataset that could be mined for clues about the biosynthesis of this particular compound. These studies have highlighted the significant variation in flavonoid content and gene expression among different Epimedium species and even within the same species grown in different locations.

Biotransformation and Degradation Pathways (e.g., Microbial or Enzymatic)

The biotransformation of flavonoids by microorganisms and enzymes is a field of growing interest. Microbes can perform a variety of chemical modifications on flavonoid skeletons, including hydroxylation, methylation, glycosylation, and deglycosylation. These processes can lead to the formation of novel compounds with altered biological activities.

While specific studies on the microbial or enzymatic biotransformation and degradation of this compound are not extensively documented, the general principles of flavonoid metabolism by microorganisms are applicable. Fungi, in particular, are known to metabolize prenylated flavonoids. The prenyl group can be a target for enzymatic modification, such as epoxidation, which can lead to further structural rearrangements. Understanding these pathways could open up possibilities for producing novel derivatives of this compound with potentially enhanced properties.

Structure Activity Relationship Sar Studies of Epimedonin G and Analogues

Systematic Evaluation of Structural Modifications

The systematic evaluation of structural modifications of icariin (B1674258), a major bioactive prenylated flavonoid from Epimedium, has been a cornerstone of SAR studies, offering a model for understanding compounds like Epimedonin G. Researchers have synthesized and evaluated a variety of icariin derivatives to probe the functional importance of different parts of the flavonoid backbone. nih.gov

Key modifications often target several key positions on the flavonoid core:

The C-7 Glycosidic Bond: The glucose moiety at the C-7 position is a frequent target for modification. Studies have shown that its removal can significantly alter the bioactivity. For instance, the metabolite icariside II, which lacks the glucose group at C-7, exhibits higher activity in certain assays compared to icariin. amegroups.org

The C-3 Position: The rhamnose sugar attached at the C-3 position also plays a critical role. Modifications at this site, including the introduction of various alkyl and hydroxyalkyl groups, have been explored to enhance potency and selectivity against specific biological targets. nih.gov

The C-8 Prenyl Group: This isoprenoid side chain is a defining feature of this subclass of flavonoids and is crucial for their biological activity. Its presence is strongly linked to the molecule's ability to interact with cellular membranes and protein targets. nih.gov

Hydroxyl Groups: The phenolic hydroxyl groups on the flavonoid rings are essential for antioxidant activity and for forming hydrogen bonds within the binding sites of target proteins.

Impact of Substituent Groups on Biological Efficacy

The nature and position of substituent groups on the flavonoid skeleton of this compound analogues, particularly icariin, have a profound impact on their biological efficacy. SAR studies have demonstrated that even minor changes to these groups can lead to significant shifts in potency and target selectivity. mdpi.com

Research on icariin analogues as inhibitors of phosphodiesterase-5 (PDE5) has revealed that functional groups at the C-3 and C-7 positions can act synergistically. nih.govplos.org For example, while introducing a flexible, hydrophobic alkanol group at the C-7 position is sufficient to enhance potency, combining this with a hydrophilic sugar group at the C-3 position can lead to a further increase in potency and improved specificity for PDE5 over other related enzymes like PDE6C. nih.gov

The electronic properties of substituents also play a role. Electron-donating groups can enhance antioxidant activity by stabilizing the flavonoid molecule, whereas electron-withdrawing groups may alter the binding affinity to specific protein targets. nih.gov The strategic placement of these groups is a key consideration in the rational design of new analogues with tailored biological activities.

Table 1: Impact of C-3 and C-7 Substitutions on PDE5 Inhibition by Icariin Analogues

| Compound | C-3 Substituent | C-7 Substituent | PDE5 IC50 (µM) | Fold Improvement vs. Icariin |

| Icariin | -O-Rhamnose | -O-Glucose | 2.6 ± 0.3 | 1.0 |

| 1 (Icariside II) | -O-Rhamnose | -OH | 6.0 ± 0.6 | 0.4 |

| 3 | -O-(CH₂)₂OH | -O-Glucose | 0.036 ± 0.005 | 72.2 |

| 6 | -O-(CH₂)₂OH | -OH | 0.14 ± 0.06 | 18.6 |

| 7 | -O-(CH₂)₃OH | -O-Glucose | 0.036 ± 0.007 | 72.2 |

| 9 | -OH | -OH | 1.9 ± 0.4 | 1.4 |

Data sourced from studies on icariin analogues, which serve as a model for this compound. nih.gov

Role of Prenylation in Enhancing Bioactivity

Prenylation, the attachment of a prenyl group (a hydrophobic isoprenoid chain) to the flavonoid skeleton at the C-8 position, is a critical modification that significantly enhances the bioactivity of compounds like this compound. nih.gov This structural feature is a hallmark of many bioactive flavonoids found in Epimedium species. nih.gov

The prenyl group confers several advantageous properties:

Increased Lipophilicity: The hydrophobic nature of the prenyl chain increases the molecule's affinity for lipid bilayers, facilitating better membrane permeability and cellular uptake. nih.govmdpi.com

Enhanced Protein Binding: The prenyl moiety can insert into hydrophobic pockets of target proteins, leading to stronger and more specific binding interactions. This is a key factor in the potent inhibitory activity of these compounds against various enzymes. nih.gov

Modulation of Cellular Signaling: By anchoring the molecule to cellular membranes, the prenyl group can position it to interact more effectively with membrane-associated proteins and signaling pathways. nih.gov

Studies comparing prenylated flavonoids to their non-prenylated counterparts consistently demonstrate that the presence of the prenyl group is crucial for a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. nih.govmdpi.com This underscores the importance of the C-8 prenyl group as a key determinant of the therapeutic potential of this compound and its analogues.

Computational Chemistry and Molecular Docking for SAR Prediction

Computational chemistry and molecular docking have become indispensable tools for predicting and rationalizing the SAR of this compound analogues. frontiersin.org These in silico methods allow researchers to model the interactions between a ligand (such as an this compound analogue) and its biological target (typically a protein) at the atomic level.

Molecular docking simulations are used to predict the preferred binding orientation and affinity of a series of analogues within the active site of a target protein. researchgate.net For instance, docking studies of icariin analogues with PDE5 have helped to explain the observed SAR. nih.gov These models show a set of conserved interactions between the flavonoid core and PDE5 residues. They also highlight how different substituents at the C-3 and C-7 positions can form additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity and inhibitory potency. nih.govplos.org

Molecular docking analysis of icariin's metabolite, icariside II, with the dopamine (B1211576) D3 receptor (D3R) revealed that its potential agonistic effect is mediated through hydrogen bonding with a key aspartic acid residue in the receptor's binding site. nih.gov Such computational insights are invaluable for understanding interaction mechanisms and for guiding the design of new analogues with improved binding characteristics.

Development of Pharmacophore Models for Targeted Design

Pharmacophore modeling is a computational strategy used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, in their specific spatial arrangement. fip.org

For a series of active compounds like this compound analogues, a ligand-based pharmacophore model can be generated by aligning the structures and identifying the common chemical features responsible for their shared bioactivity. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. researchgate.net

Alternatively, if the 3D structure of the biological target is known, a structure-based pharmacophore model can be developed directly from the key interaction points within the binding site. While specific pharmacophore models for this compound are not yet widely published, the principles have been successfully applied to other flavonoid classes to discover new lead compounds for various therapeutic targets.

Rational Design and Synthesis of Novel Analogues

The culmination of SAR studies, computational modeling, and pharmacophore development is the rational design and synthesis of novel analogues with enhanced therapeutic properties. nih.gov By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

For example, based on the knowledge that modifications at the C-3 and C-7 positions of icariin can dramatically improve PDE5 inhibition, researchers have synthesized new derivatives incorporating optimized substituent groups. nih.gov The synthesis process often involves semi-synthetic methods, starting with the natural product isolated from Epimedium and then applying chemical reactions to modify specific functional groups. researchgate.net

This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery. It allows for the systematic optimization of a lead compound like this compound, transforming a promising natural product into a potential therapeutic agent with superior efficacy and drug-like properties.

Advanced Analytical Techniques in Epimedonin G Research

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated chromatographic-mass spectrometric techniques are indispensable for the separation, identification, and quantification of Epimedonin G and its potential metabolites from complex mixtures. The coupling of a high-resolution separation technique with a highly sensitive and selective detector like a mass spectrometer provides unparalleled analytical power.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of flavonoid glycosides like this compound. Its high sensitivity and specificity make it ideal for detecting and quantifying the compound in various matrices. A typical LC-MS/MS method for this compound would involve a reversed-phase C18 column for chromatographic separation, with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid to ensure good peak shape and ionization efficiency. nih.govnih.gov The mass spectrometer, often a triple quadrupole instrument, would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For structural confirmation, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (QTOF) can provide accurate mass measurements, enabling the determination of elemental compositions. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the non-volatile glycoside. This derivatization step can add complexity to the sample preparation but can also lead to excellent chromatographic separation and sensitive detection. GC-MS/MS is particularly useful for the analysis of the aglycone part of the molecule after hydrolysis.

A comparative overview of typical parameters for these techniques in the analysis of related flavonoid glycosides is presented below:

| Parameter | LC-MS/MS | GC-MS/MS |

| Chromatographic Column | Reversed-phase C18 | Capillary column (e.g., DB-5ms) |

| Mobile/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ), QTOF | Triple Quadrupole (QqQ) |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Derivatization (e.g., silylation) |

| Key Advantages | High applicability to non-volatile and thermally labile compounds | High chromatographic resolution |

Advanced NMR Techniques for Complex Mixture Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation and confirmation of complex organic molecules like this compound. nih.govspringernature.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and determining the intricate stereochemistry of the molecule. researchgate.net

For the structural confirmation of this compound, a suite of 2D NMR experiments would be employed. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the same spin system, helping to piece together fragments of the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different structural fragments, including the aglycone and the sugar moieties. tandfonline.comnih.govcjnmcpu.com The complete assignment of the NMR signals for this compound would rely on the careful analysis of these correlated spectra.

The following table summarizes the key 2D NMR techniques and their application in the structural elucidation of flavonoid glycosides:

| NMR Experiment | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through bonds | Establishing the spin systems within the aglycone and sugar units. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning the carbon signal for each protonated carbon. |

| HMBC | ¹H-¹³C long-range correlations | Connecting the aglycone to the sugar moieties and confirming the overall carbon skeleton. |

| NOESY/ROESY | ¹H-¹H correlations through space | Determining the relative stereochemistry and conformation of the molecule. |

High-Resolution Imaging Techniques for Cellular Localization and Dynamics

Understanding the biological activity of this compound requires visualizing its interaction with cells, including its uptake, intracellular distribution, and potential target organelles. High-resolution imaging techniques are pivotal for these investigations.

While this compound itself may not be fluorescent, its cellular dynamics can be studied using fluorescently labeled derivatives or through techniques that can visualize label-free compounds. Two-photon microscopy is a powerful technique for imaging fluorescent molecules deep within living tissues with reduced phototoxicity and background signal. nih.govdaneshyari.com This method could be applied to study the distribution of a fluorescently tagged this compound in real-time.

Furthermore, some flavonoids exhibit intrinsic fluorescence that can be exploited for imaging. rsc.orgrsc.orgmdpi.com If this compound possesses such properties, its cellular uptake and localization could be directly visualized. For instance, studies have shown that certain flavonoids selectively accumulate in specific organelles like the endoplasmic reticulum. rsc.orgrsc.org

For higher resolution imaging, super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) could be employed to visualize the interaction of fluorescently labeled this compound with subcellular structures at the nanoscale. tue.nl Additionally, advanced techniques that combine freeze-drying with gaseous nitrogen-based approaches can preserve cellular architecture for detailed imaging of nanoparticle and compound uptake. nih.govresearchgate.net

Bioanalytical Method Development for Trace Analysis in Biological Matrices

To study the pharmacokinetics and metabolism of this compound, it is essential to develop and validate a robust bioanalytical method for its quantification in biological matrices such as plasma, urine, and tissues. mdpi.comresearchgate.netnih.gov The development of such a method is a meticulous process that ensures the reliability and accuracy of the obtained data.

A typical bioanalytical method for this compound would utilize UPLC-MS/MS due to its high sensitivity, selectivity, and speed. nih.govnih.govfrontiersin.org The method development process involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Chromatographic Separation: Optimization of the mobile phase composition, gradient, flow rate, and column temperature is necessary to achieve a good peak shape and separation from endogenous interferences.

Mass Spectrometric Detection: The mass spectrometer parameters, such as ionization source settings and collision energies for MRM transitions, are optimized to maximize the signal intensity for this compound and its internal standard.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. Key validation parameters include:

| Validation Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |

The successful development and validation of a bioanalytical method for this compound would enable its accurate quantification in preclinical and potentially clinical studies.

Computational Tools for Data Processing and Interpretation

Computational tools play an increasingly important role in modern drug discovery and natural product research, from data processing to predicting biological activity. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net In the context of this compound research, these tools can be applied in several ways.

Data Processing and Analysis: Advanced software is essential for processing the large datasets generated by techniques like LC-MS/MS and NMR. For instance, specialized software can automate peak detection, integration, and quantification in chromatographic data. youtube.com In NMR, software can assist in the elucidation of complex structures by analyzing 2D correlation data. mestrelab.comscilit.com

In Silico Bioactivity Prediction: Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a biological target, such as an enzyme or receptor. unair.ac.idnih.govplos.orgsemanticscholar.org By docking this compound into the active sites of various known protein targets, researchers can generate hypotheses about its potential mechanisms of action. These in silico studies can guide further experimental investigations and help in identifying promising therapeutic targets for this compound.

The integration of these computational approaches can significantly accelerate the research process by providing valuable insights into the vast amounts of analytical data generated and by guiding the design of future experiments.

Future Research Trajectories for Epimedonin G

Interdisciplinary Approaches for Comprehensive Mechanistic Understanding

A thorough understanding of the molecular mechanisms underpinning the bioactivities of Epimedonin G necessitates a multifaceted research strategy that integrates various scientific disciplines. Future investigations will likely move beyond traditional pharmacological assays to embrace a more holistic, interdisciplinary approach. By combining methodologies from chemical biology, structural biology, and systems biology, researchers can create a more detailed and dynamic picture of how this compound interacts with biological systems.

Chemical biology offers powerful tools for dissecting the complex cellular pathways affected by this compound. nih.gov The development of specialized chemical probes derived from the this compound scaffold will be instrumental in identifying its direct molecular targets. nih.govproteostasisconsortium.comescholarship.org These probes, which can be designed to be cell-active, allow for the precise exploration of the compound's biological and therapeutic potential. nih.gov By employing techniques such as chemical proteomics, these probes can help to map the protein interaction landscape of this compound within a cellular context, revealing not only primary targets but also downstream effector proteins. nih.gov

Structural biology will provide atomic-level insights into the interactions between this compound and its target proteins. Techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of this compound in complex with its binding partners. This structural information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding affinity and specificity. Such detailed structural data can inform the rational design of more potent and selective derivatives of this compound.

Systems biology , through the analysis of large-scale datasets from genomics, proteomics, and metabolomics, can help to place the actions of this compound within the broader context of cellular networks. By observing global changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment, researchers can construct comprehensive models of its effects on cellular signaling and metabolic pathways. This network-level perspective is crucial for understanding the polypharmacological effects of natural products like this compound and for identifying potential off-target effects or novel therapeutic applications.

Development of Next-Generation Preclinical Models with Enhanced Predictive Power

To better translate in vitro findings into clinical applications, future research on this compound will depend on the development and utilization of advanced preclinical models that more accurately mimic human physiology and disease states. These next-generation models, including organoids and humanized mouse models, offer significant advantages over traditional two-dimensional cell cultures and conventional animal models.

Organoids , which are three-dimensional cell cultures derived from stem cells, can self-organize to replicate the architecture and functionality of human organs. nih.gov These "mini-organs" provide a more physiologically relevant environment for studying the effects of compounds like this compound on specific tissues. For instance, intestinal organoids could be used to investigate the metabolism and absorption of this compound, while organoids derived from diseased tissues could serve as powerful platforms for evaluating its therapeutic efficacy in a patient-specific manner.

Humanized mouse models are genetically engineered mice that express human genes, cells, or tissues. nih.govbenthamdirect.com These models are particularly valuable for studying the pharmacokinetics and metabolism of drugs that exhibit species-specific differences. nih.govbenthamdirect.com By expressing human drug-metabolizing enzymes, humanized mice can provide more accurate predictions of how this compound will be processed in the human body. nih.govbenthamdirect.com Furthermore, mice engrafted with human immune systems can be used to assess the immunomodulatory effects of this compound in a more relevant biological context.

The use of these advanced preclinical models will enhance the predictive power of preclinical studies, facilitating a more seamless transition from the laboratory to clinical trials.

Exploration of Undiscovered Molecular Targets and Interaction Networks

While some of the biological activities of this compound may be attributable to known targets, it is likely that this complex natural product interacts with a wider range of molecular partners than is currently appreciated. Future research will focus on the systematic exploration of these undiscovered molecular targets and their associated interaction networks.

Target identification and validation studies will employ a variety of computational and experimental approaches. In silico methods, such as reverse docking and pharmacophore modeling, can be used to screen large databases of protein structures to identify potential binding partners for this compound. nih.gov These computational predictions can then be validated experimentally using techniques like affinity chromatography, surface plasmon resonance, and cellular thermal shift assays.

Once potential targets have been identified, protein-protein interaction (PPI) network analysis can be used to understand the broader biological context of these interactions. nih.govnih.govebi.ac.uk By mapping the identified targets onto existing PPI networks, researchers can uncover the signaling pathways and functional modules that are modulated by this compound. nih.gov This network-based approach can provide valuable insights into the compound's mechanisms of action and may reveal unexpected connections to various disease states. nih.gov

A deeper understanding of the complete molecular target profile and interaction network of this compound will be crucial for elucidating its therapeutic potential and for identifying potential biomarkers for patient stratification.

Synthetic Biology and Metabolic Engineering for Sustainable Production

The natural abundance of this compound can be a limiting factor for its large-scale production and clinical development. Synthetic biology and metabolic engineering offer promising solutions for the sustainable and scalable production of this valuable compound. nih.gov

Synthetic biology approaches involve the design and construction of novel biological pathways and systems. nih.gov By introducing the biosynthetic genes for this compound into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it is possible to create "cell factories" for its production. nih.gov This strategy allows for the controlled and efficient synthesis of the compound, independent of its natural source.

These advanced biotechnological approaches will not only ensure a reliable and cost-effective supply of this compound for research and clinical use but will also open up opportunities for the production of novel analogs with enhanced therapeutic profiles.

Leveraging Artificial Intelligence and Machine Learning in Drug Discovery and SAR

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to the study of natural products like this compound holds immense potential. nih.govnih.govrsc.org These computational tools can be used to analyze large and complex datasets, identify patterns that are not apparent to human researchers, and make predictions that can guide the drug discovery process. nih.govacs.org

In the context of this compound, AI and ML can be applied to several key areas. Predictive modeling can be used to forecast the bioactivity and pharmacokinetic properties of this compound and its derivatives. acs.org By training ML models on existing data for similar flavonoid compounds, it is possible to predict the potential therapeutic effects and liabilities of novel analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity, can be significantly enhanced by the use of AI and ML. nih.govnih.gov These computational models can identify the key structural features of this compound that are responsible for its biological effects, providing valuable insights for the design of more potent and selective compounds. nih.govuni-bonn.demdpi.com

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Epimedonin G’s biological activity?

- Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Specific cell lines or animal models.

- Intervention: this compound dosage or delivery mechanisms.

- Comparison: Control groups or alternative compounds.

- Outcome: Measurable biomarkers (e.g., gene expression, cytotoxicity).

Document alignment with prior literature to identify gaps and ensure novelty .

Q. What steps are critical for designing a reproducible experimental protocol for this compound?

- Key Steps :

Pre-analysis plan : Define variables, statistical methods, and outlier-handling protocols upfront .

Data characterization : Conduct pilot studies to understand this compound’s stability, solubility, and interaction matrices under experimental conditions .

Replication : Include technical and biological replicates to account for variability .

Example: Use HPLC or LC-MS for consistent quantification of this compound in pharmacokinetic studies .

Q. How should researchers address missing or inconsistent data in this compound studies?

- Strategies :

- Imputation : Apply multiple imputation or sensitivity analysis for missing data .

- Contradiction analysis : Compare results with prior studies to identify methodological divergences (e.g., solvent systems, assay conditions) .

Example: If bioavailability data conflicts, re-evaluate extraction protocols or analytical calibration curves .

Advanced Research Questions

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

- Recommendations :

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to quantify EC₅₀ values .

- Machine learning : Use random forests or neural networks to model synergistic effects in combination therapies .

Example: Pair metabolomics datasets with Bayesian inference to predict this compound’s metabolic pathways .

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action?

- Analytical Workflow :

Systematic review : Aggregate findings across studies, noting variances in experimental models (e.g., in vitro vs. in vivo) .

Mechanistic validation : Use CRISPR-based gene editing or siRNA knockdown to isolate target pathways .

Example: If studies conflict on NF-κB inhibition, employ luciferase reporter assays in isogenic cell lines .

Q. What methodologies ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?

- Best Practices :

- Molecular docking : Screen derivatives against crystallized protein targets (e.g., using AutoDock Vina) .

- QSAR modeling : Incorporate descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Example: Validate SAR predictions with in vitro kinase inhibition assays .

Data Presentation and Reporting

Q. How should researchers present raw and processed data for this compound studies?

- Guidelines :

- Raw data : Deposit in appendices or repositories (e.g., Zenodo) with metadata on instrumentation and protocols .

- Processed data : Include in main text only if critical to the research question (e.g., dose-response curves) .

Example: Use heatmaps for omics data and tables for IC₅₀ comparisons .

Q. What ethical and documentation standards apply to this compound research involving human subjects?

- Compliance Checklist :

- GDPR/IRB : Submit Legitimate Interest Assessments and Privacy Statements for clinical data .

- Data anonymization : Remove identifiers from pharmacokinetic datasets .

Example: Document consent forms and storage protocols for biospecimens containing this compound metabolites .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.